molecular formula C27H36O11 B15137685 methyl (1S,2R,7S,8S,9R)-8-[(2S)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate

methyl (1S,2R,7S,8S,9R)-8-[(2S)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate

Cat. No.: B15137685
M. Wt: 536.6 g/mol
InChI Key: ZXGKLWUOGQDOTD-PWXJPOJNSA-N
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Description

Methyl (1S,2R,7S,8S,9R)-8-[(2S)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[72102,7]dodec-3-ene-3-carboxylate is a complex organic compound with a unique structure that includes multiple chiral centers, a furan ring, and a tricyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the tricyclic core, the introduction of the furan ring, and the attachment of the sugar moiety. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The furan ring and hydroxyl groups can be oxidized under specific conditions.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Functional groups on the tricyclic core can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. Its multiple chiral centers and functional groups could interact with biological targets in unique ways.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its complex structure may allow it to interact with multiple molecular targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may make it suitable for specific industrial applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other tricyclic molecules, furan derivatives, and sugar-containing compounds. Examples include:

  • Tricyclic antidepressants
  • Furan-based natural products
  • Glycosylated molecules

Uniqueness

What sets this compound apart is its unique combination of a tricyclic core, a furan ring, and a sugar moiety

Properties

Molecular Formula

C27H36O11

Molecular Weight

536.6 g/mol

IUPAC Name

methyl (1S,2R,7S,8S,9R)-8-[(2S)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate

InChI

InChI=1S/C27H36O11/c1-26(15-9-19(38-24(15)33)27(2)14(23(32)34-3)5-4-6-18(26)27)10-16(13-7-8-35-12-13)36-25-22(31)21(30)20(29)17(11-28)37-25/h5,7-8,12,15-22,25,28-31H,4,6,9-11H2,1-3H3/t15-,16-,17+,18-,19-,20+,21-,22+,25+,26+,27-/m0/s1

InChI Key

ZXGKLWUOGQDOTD-PWXJPOJNSA-N

Isomeric SMILES

C[C@@]1([C@@H]2CCC=C([C@@]2([C@@H]3C[C@H]1C(=O)O3)C)C(=O)OC)C[C@@H](C4=COC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Canonical SMILES

CC1(C2CCC=C(C2(C3CC1C(=O)O3)C)C(=O)OC)CC(C4=COC=C4)OC5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

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